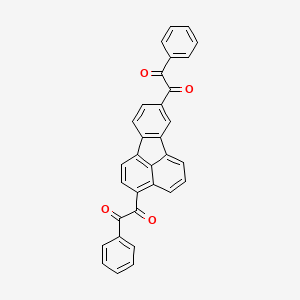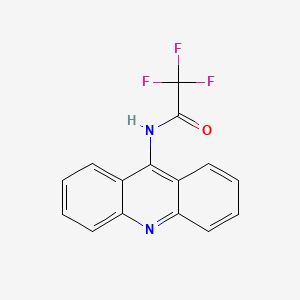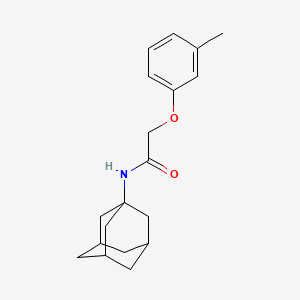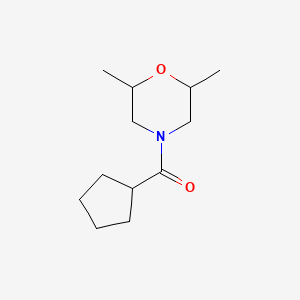![molecular formula C24H21Cl2N3O2 B5188000 propyl 4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B5188000.png)
propyl 4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl 4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride, also known as PPQ, is a chemical compound that has gained attention in the scientific community for its potential as a therapeutic agent. PPQ is a quinazoline derivative that has been synthesized through a multistep process.
科学研究应用
Propyl 4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride has been studied extensively for its potential as a therapeutic agent. It has been shown to have activity against a variety of cancer cell lines, including breast, lung, and colon cancer. propyl 4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride has also been shown to have antiviral activity against the influenza virus. Additionally, propyl 4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride has been studied for its potential as an anti-inflammatory agent.
作用机制
The mechanism of action of propyl 4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride is not fully understood. However, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. propyl 4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
propyl 4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. propyl 4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, propyl 4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride has been shown to have antiviral activity against the influenza virus.
实验室实验的优点和局限性
Propyl 4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. propyl 4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride has also been shown to have low toxicity in animal models. However, propyl 4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand its mechanism of action.
未来方向
There are several future directions for research on propyl 4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride. One area of interest is its potential as a therapeutic agent for cancer. More research is needed to fully understand its mechanism of action and to determine its efficacy in animal models and clinical trials. Additionally, propyl 4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride has shown promise as an anti-inflammatory and antiviral agent, and more research is needed to explore these potential applications. Finally, more research is needed to improve the water solubility of propyl 4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride, which could increase its potential as a therapeutic agent.
合成方法
Propyl 4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride can be synthesized through a multistep process that involves the condensation of 2-chlorobenzoic acid with 2-aminobenzophenone to form 2-(2-chlorophenyl)-4-quinazolinylamine. This intermediate is then reacted with propyl 4-hydroxybenzoate to form propyl 4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride. The final product is obtained as a hydrochloride salt.
属性
IUPAC Name |
propyl 4-[[2-(2-chlorophenyl)quinazolin-4-yl]amino]benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2.ClH/c1-2-15-30-24(29)16-11-13-17(14-12-16)26-23-19-8-4-6-10-21(19)27-22(28-23)18-7-3-5-9-20(18)25;/h3-14H,2,15H2,1H3,(H,26,27,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEGDBYYHNUNOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 4-[[2-(2-chlorophenyl)quinazolin-4-yl]amino]benzoate;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol](/img/structure/B5187920.png)


![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(trans-4-hydroxycyclohexyl)amino]nicotinamide](/img/structure/B5187936.png)
![2-methoxy-4-{[3-(3-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5187943.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide](/img/structure/B5187970.png)

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B5187989.png)

![4-[(benzylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5188018.png)

![cyclohexyl 2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B5188027.png)
![1-(3-methyl-1H-indol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5188030.png)